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Abstract
Pik-294 is a potent and highly selective small molecule inhibitor of the p110δ isoform of

phosphoinositide 3-kinase (PI3K). Its chemical name is 2-[[4-amino-3-(3-hydroxyphenyl)-1H-

pyrazolo[3,4-d]pyrimidin-1-yl]methyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone. This

document provides a comprehensive technical overview of Pik-294, including its mechanism of

action, in vitro activity, and relevant experimental protocols. Due to the limited availability of

public domain information, this guide focuses on the characterization of Pik-294 as a research

tool, with the acknowledgment that detailed discovery, synthesis, and in vivo or clinical data are

not extensively published.

Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous

cellular processes, including cell growth, proliferation, survival, and migration. The Class I

PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).

Four isoforms of the p110 catalytic subunit exist: α, β, γ, and δ. While p110α and p110β are

ubiquitously expressed, p110γ and p110δ are found predominantly in leukocytes, making them

attractive targets for inflammatory and autoimmune diseases, as well as hematological

malignancies.
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Pik-294 has emerged as a valuable research tool for elucidating the specific roles of PI3Kδ. It

belongs to a class of quinazolinone-based compounds identified for their high selectivity for the

p110δ and p110γ isoforms. This selectivity is attributed to the exploitation of a unique, non-

catalytically active conformation of these isoforms that is not readily adopted by p110α and

p110β.

Mechanism of Action
Pik-294 is an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3K. By binding to the

ATP-binding pocket of p110δ, it prevents the phosphorylation of phosphatidylinositol-4,5-

bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second

messenger, recruiting and activating downstream effectors such as Akt (also known as Protein

Kinase B). The inhibition of PI3Kδ by Pik-294 therefore leads to a reduction in Akt

phosphorylation and the attenuation of downstream signaling cascades involved in cell survival

and migration.

PI3K/Akt Signaling Pathway
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Figure 1: Simplified PI3K p110δ/Akt signaling pathway and the inhibitory action of Pik-294.

Quantitative Data
Pik-294 demonstrates high potency for p110δ and significant selectivity over other Class I PI3K

isoforms. The following table summarizes the reported half-maximal inhibitory concentration

(IC50) values.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1684647?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684647?utm_src=pdf-body
https://www.benchchem.com/product/b1684647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target IC50 (nM) Fold Selectivity vs. p110δ

p110δ 10 1

p110α 10,000 1000

p110β 490 49

p110γ 160 16

Table 1: In vitro inhibitory activity of Pik-294 against Class I PI3K isoforms.[1][2]

Experimental Protocols
Detailed experimental protocols for the initial characterization of Pik-294 are not readily

available in peer-reviewed literature. The following sections provide representative

methodologies for key assays used to evaluate PI3Kδ inhibitors.

PI3Kδ Biochemical Inhibition Assay (Representative
Protocol)
This assay measures the ability of a compound to inhibit the kinase activity of recombinant

p110δ in a cell-free system.

Materials:

Recombinant human PI3Kδ (p110δ/p85α)

PtdIns(4,5)P2 (PIP2) substrate

ATP

Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% CHAPS)

Pik-294 or other test compounds

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

384-well plates
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Procedure:

Prepare serial dilutions of Pik-294 in DMSO and then dilute in kinase buffer.

Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

Prepare a master mix containing recombinant PI3Kδ enzyme and PIP2 substrate in kinase

buffer.

Add the enzyme/substrate mixture to the wells containing the inhibitor.

Initiate the kinase reaction by adding ATP to a final concentration appropriate for the assay

(e.g., at the Km for ATP).

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase

Assay system according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of Pik-294 and determine the IC50

value by fitting the data to a dose-response curve.

Neutrophil Migration Assay (Transwell Assay -
Representative Protocol)
This assay assesses the effect of Pik-294 on the chemotaxis of neutrophils towards a

chemoattractant.

Materials:

Primary human neutrophils isolated from whole blood

Transwell inserts with a polycarbonate membrane (e.g., 3.0 µm pore size)

24-well plates

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1684647?utm_src=pdf-body
https://www.benchchem.com/product/b1684647?utm_src=pdf-body
https://www.benchchem.com/product/b1684647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemoattractant (e.g., CXCL8, fMLP)

Assay medium (e.g., HBSS with 0.1% BSA)

Pik-294 or other test compounds

Calcein-AM or other fluorescent cell dye

Fluorescence plate reader

Procedure:

Isolate human neutrophils from healthy donor blood using a standard method such as

density gradient centrifugation.

Resuspend the neutrophils in assay medium and label with Calcein-AM.

Pre-incubate the labeled neutrophils with various concentrations of Pik-294 or vehicle

(DMSO) for 30 minutes at 37°C.

Add assay medium containing the chemoattractant to the lower chambers of the 24-well

plate.

Place the Transwell inserts into the wells.

Add the pre-treated neutrophil suspension to the upper chamber of the Transwell inserts.

Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for migration.

Carefully remove the Transwell inserts.

Quantify the number of migrated cells in the lower chamber by measuring the fluorescence

with a plate reader.

Calculate the percent inhibition of migration for each concentration of Pik-294 and determine

the IC50 value.
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Western Blot for Akt Phosphorylation (Representative
Protocol)
This method is used to determine the effect of Pik-294 on the phosphorylation of Akt, a

downstream target of PI3K.

Materials:

Neutrophils or other suitable cell line

Cell culture medium

Stimulant (e.g., CXCL8, GM-CSF)

Pik-294 or other test compounds

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Culture neutrophils or another appropriate cell type.
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Pre-treat the cells with various concentrations of Pik-294 or vehicle (DMSO) for a specified

time (e.g., 30 minutes).

Stimulate the cells with a suitable agonist (e.g., CXCL8) for a short period (e.g., 2-10

minutes) to induce Akt phosphorylation.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples and separate them by SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein

loading.

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

In Vivo and Clinical Development
As of the latest available information, there are no published in vivo efficacy studies or clinical

trial data specifically for Pik-294. It is primarily utilized as a selective research compound to

investigate the biological functions of PI3Kδ. A different molecule, ENV-294, has entered Phase

1 clinical trials for atopic dermatitis, but this is a distinct entity from Pik-294.

Conclusion
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Pik-294 is a valuable pharmacological tool for the study of PI3Kδ-mediated signaling pathways.

Its high potency and selectivity for p110δ make it an excellent choice for in vitro studies aimed

at dissecting the role of this particular PI3K isoform in various cellular processes, particularly in

immune cells. While a comprehensive public record of its discovery and development is not

available, its utility in fundamental research is well-established. Further investigations would be

necessary to explore its potential for in vivo applications and therapeutic development.

Experimental Workflow for PI3K Inhibitor Screening
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Figure 2: A general experimental workflow for the screening and characterization of PI3K

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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